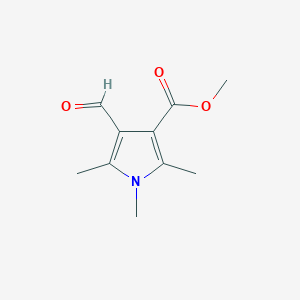

Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate” is a chemical compound used in laboratory settings . It is also known as a specialty product for proteomics research .

Molecular Structure Analysis

The molecular formula of “Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate” is C10H13NO3 . Its molecular weight is 195.22 .Physical And Chemical Properties Analysis

“Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate derivatives have shown promise in anticancer research. The pyrrole subunit, in particular, is known for its diverse applications in therapeutically active compounds, including antitumor agents . These compounds can inhibit cellular processes that are overactive in cancer cells, such as protein kinases, and have been found to exhibit cytotoxic activity against various cancer cell lines .

Antimicrobial and Antifungal Properties

The pyrrole ring system, which is a part of Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate, is also associated with antimicrobial and antifungal activities. Pyrrole-containing analogs are considered potential sources of biologically active compounds that can act as fungicides and antibiotics . This makes them valuable in the development of new treatments for infectious diseases.

Anti-inflammatory Drugs

Pyrrole derivatives are known to possess anti-inflammatory properties. This is particularly important in the treatment of chronic inflammatory diseases. By modulating the inflammatory pathways, these compounds can help in reducing inflammation and the associated pain .

Antiviral and Antiretroviral Therapy

Compounds with a pyrrole structure have been used in antiviral therapies, including treatments for HIV. They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases . This application is crucial in the ongoing fight against viral pandemics.

Cardiovascular Drug Development

The pyrrole moiety is also found in drugs that target cardiovascular diseases. For instance, it is present in β-adrenergic antagonists, which are used to treat high blood pressure and heart rhythm disorders . The structural versatility of pyrrole allows for the development of various pharmacophores to address different aspects of cardiovascular health.

Neuropharmacological Agents

Pyrrole derivatives have applications in neuropharmacology, including the development of anxiolytics and antipsychotic drugs . These compounds can interact with various neurotransmitter systems in the brain, offering potential treatments for mental health disorders.

Safety and Hazards

“Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Eigenschaften

IUPAC Name |

methyl 4-formyl-1,2,5-trimethylpyrrole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6-8(5-12)9(10(13)14-4)7(2)11(6)3/h5H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDLMVCFWFSFNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1C)C)C(=O)OC)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380166 |

Source

|

| Record name | METHYL 4-FORMYL-1,2,5-TRIMETHYL-1H-PYRROLE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate | |

CAS RN |

175276-49-0 |

Source

|

| Record name | METHYL 4-FORMYL-1,2,5-TRIMETHYL-1H-PYRROLE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde](/img/structure/B63431.png)

![(3S)-3-{2-[(Methanesulfonyl)oxy]ethoxy}-4-(triphenylmethoxy)butyl methanesulfonate](/img/structure/B63446.png)